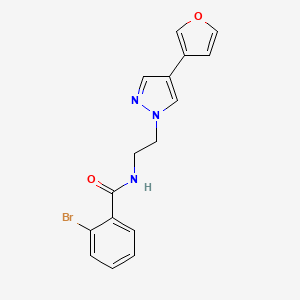

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

2-Bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a brominated aromatic ring and a pyrazole-furan hybrid substituent. The ethyl linker connects the benzamide to a pyrazole ring substituted with a furan-3-yl group, introducing conformational flexibility and π-π stacking capabilities. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and GPCR-targeting agents.

Properties

IUPAC Name |

2-bromo-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQKYIBVXXVFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine and appropriate diketones.

Bromination: The benzamide core is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.

Coupling Reaction: The pyrazole-furan moiety is then coupled to the brominated benzamide using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The furan and pyrazole rings can participate in oxidation and reduction reactions, altering their electronic properties.

Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the bromo group.

Oxidation: Formation of oxidized derivatives of the furan and pyrazole rings.

Reduction: Formation of reduced derivatives with altered electronic properties.

Scientific Research Applications

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in studies to understand the interaction of pyrazole and furan-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the heterocyclic rings can influence its binding affinity and specificity.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to three analogues from the provided evidence (Table 1):

Key Observations :

- The target compound’s furan-pyrazole system contrasts with the chromenone-pyrazolo-pyrimidine in and the dihydrobenzodioxin in .

- Halogenation varies: bromine (target, ) vs. fluorine (), affecting lipophilicity and binding kinetics.

- The ethyl linker in the target compound provides flexibility absent in rigid analogues like .

Physicochemical Properties

Analysis :

- The higher melting point of reflects stronger intermolecular interactions (e.g., fluorinated chromenone π-stacking).

- IR data alignment suggests similar amide bond environments across compounds.

Biological Activity

2-bromo-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural combination of a bromine atom, a furan ring, and a pyrazole moiety, which contributes to its potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Bromine Atom | Enhances reactivity and potential biological activity. |

| Furan Ring | Contributes to the compound's unique electronic properties. |

| Pyrazole Ring | Known for its medicinal properties, including anti-inflammatory and anticancer effects. |

| Benzamide Moiety | Provides structural stability and potential for further functionalization. |

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 3.79 µM to 42.30 µM against different cancer cell lines such as MCF7 and NCI-H460 .

- Anti-inflammatory Effects : Certain derivatives have exhibited significant anti-inflammatory properties, with up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations comparable to standard anti-inflammatory drugs .

- Antimicrobial Properties : The presence of the furan and pyrazole rings enhances the antimicrobial efficacy against various bacterial strains, including E. coli and Aspergillus niger .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The bromine substituent and heterocyclic rings may influence binding affinity and specificity, modulating biological pathways relevant to inflammation and cancer progression.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives:

- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against cancer cell lines, revealing significant cytotoxicity in multiple cases. For example, a derivative exhibited an IC50 value of 3.25 mg/mL against Hep-2 cancer cells .

- Anti-inflammatory Assessment : Another study reported that certain pyrazole compounds demonstrated comparable anti-inflammatory activity to dexamethasone, showing promise for therapeutic applications in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.